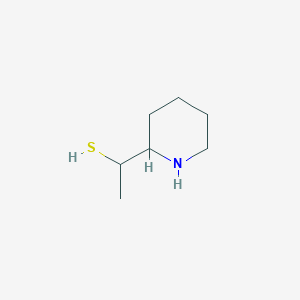

1-(Piperidin-2-YL)ethane-1-thiol

Description

1-(Piperidin-2-YL)ethane-1-thiol is a sulfur-containing heterocyclic compound featuring a piperidine ring (a six-membered amine-containing ring) linked to an ethane-thiol group (–CH2CH2SH). The thiol group confers high nucleophilicity and acidity (pKa ~10–11), making it reactive in disulfide bond formation and metal coordination.

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

1-piperidin-2-ylethanethiol |

InChI |

InChI=1S/C7H15NS/c1-6(9)7-4-2-3-5-8-7/h6-9H,2-5H2,1H3 |

InChI Key |

XHHJGSMAISFKPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCN1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-2-YL)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2-bromoethanethiol with piperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the bromine atom. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the thiol group.

Another method involves the reduction of 1-(Piperidin-2-YL)ethanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a thiol source. This method provides a straightforward route to the desired compound with high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-YL)ethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding piperidine derivative without the thiol group.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl halides as reagents.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Piperidine derivatives without the thiol group.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-(Piperidin-2-YL)ethane-1-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-YL)ethane-1-thiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes and receptors, through covalent bonding or redox reactions. The piperidine ring may also contribute to the compound’s activity by interacting with specific binding sites on proteins or other biomolecules.

Comparison with Similar Compounds

Functional Group Variations

a. Thiol vs. Amine:

- 1-(Piperidin-2-YL)methanamine (CAS 22990-77-8): Contains an aminomethyl (–CH2NH2) group instead of thiol. The amine group is less acidic (pKa ~10.5–11.5) but participates in hydrogen bonding, influencing solubility and biological interactions. This compound is used in laboratory synthesis but lacks the redox activity of thiols .

- 1-(Piperidin-2-YL)ethane-1-thiol : The thiol group enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) and participation in disulfide bridges, critical in protein engineering or polymer chemistry.

b. Thiol vs. Hydroxyl/Ketone:

- 2-Piperidineethanol,1-(phenylmethyl)- (CAS 119204-13-6): Features a hydroxyl (–OH) group, which is less reactive than thiols but participates in stronger hydrogen bonds.

- The fluorophenyl substituent enhances metabolic stability via electron-withdrawing effects .

Substituent Effects

a. Aromatic vs. Aliphatic Substituents:

- Such aromaticity is advantageous in receptor-targeted compounds .

- Ethyl(fluorophenyl)(piperidin-2-yl)acetate (): Fluorination on the phenyl ring improves bioavailability and resistance to oxidative degradation, a strategy common in pharmaceuticals .

b. Heterocyclic Additions:

- 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (): The tetrazole ring acts as a bioisostere for carboxylic acids, offering improved bioavailability and metal-binding capacity. This contrasts with the thiol’s role in redox reactions .

Physical and Chemical Properties

Biological Activity

1-(Piperidin-2-YL)ethane-1-thiol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a thiol group, which may contribute to its reactivity and biological effects. The chemical structure can be represented as follows:

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been tested against human Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 cells. The results indicate that it exhibits significant cytotoxic effects, with varying potency depending on the cell line.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Molt 4/C8 | 15.0 | Induction of apoptosis |

| CEM | 12.5 | Caspase activation |

| L1210 | 18.0 | Necrosis observed |

The cytotoxicity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates caspases, which are crucial for the apoptotic pathway. Studies have shown that after treatment, a significant percentage of cells undergo apoptosis.

- Necrosis : While less prevalent than apoptosis, necrosis has also been observed in some cell lines post-treatment.

Case Studies

Several case studies have documented the effects of this compound in vitro. For instance, one study demonstrated that treatment with this compound led to a marked increase in apoptotic cells in Molt 4/C8 cultures after 20 hours, indicating a time-dependent increase in cytotoxicity.

Case Study Summary

- Study : Evaluation of cytotoxic effects on T-lymphocyte cell lines.

- Findings : Significant induction of apoptosis and some necrosis; potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.